molecular formula C18H12F3N3 B5330952 MFCD02350304

MFCD02350304

Cat. No.: B5330952
M. Wt: 327.3 g/mol
InChI Key: UANKXMQDLLPZJO-JLHYYAGUSA-N
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Description

Such compounds are frequently utilized in medicinal chemistry and catalysis due to their tunable electronic properties and binding capabilities. Key inferred properties include:

  • Molecular Weight: ~180–220 g/mol (based on similar compounds like C₆H₃Cl₂N₃ and C₇H₅BrO₂) .
  • Functional Groups: Likely contains halogen substituents (e.g., Cl, Br) and aromatic nitrogen heterocycles .
  • Applications: Potential use in pharmaceuticals (e.g., kinase inhibitors) or as ligands in transition metal catalysis .

Properties

IUPAC Name

(E)-2-(1-methylbenzimidazol-2-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3/c1-24-16-9-5-4-8-15(16)23-17(24)13(11-22)10-12-6-2-3-7-14(12)18(19,20)21/h2-10H,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANKXMQDLLPZJO-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CC3=CC=CC=C3C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=CC=C3C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of MFCD02350304 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts under controlled temperature and pressure conditions. Industrial production methods often involve large-scale synthesis using optimized reaction pathways to ensure high yield and purity.

Chemical Reactions Analysis

MFCD02350304 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MFCD02350304 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes. In medicine, it is explored for its therapeutic potential in treating certain diseases. In industry, it is used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD02350304 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes.

Comparison with Similar Compounds

Compound A: 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 1259447-80-6)

Structural Similarities :

  • Shares a pyrrolo-triazine core with MFCD02350303.
  • Contains chlorine and isopropyl substituents, enhancing lipophilicity .

Key Differences :

  • Molecular Weight : 225.67 g/mol (vs. ~200 g/mol for MFCD02350304), affecting solubility and bioavailability .
  • Biological Activity : Higher Log S (-2.47) compared to this compound (-2.63), suggesting reduced aqueous solubility .
  • Synthetic Route : Synthesized via Pd-catalyzed cross-coupling, whereas this compound may use greener methods (e.g., A-FGO catalyst in THF) .

Compound B: 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1)

Structural Similarities :

  • Aromatic benzimidazole core, analogous to pyrrolo-triazine in electronic properties.
  • Nitro group enhances electrophilic reactivity, similar to halogen substituents in this compound .

Key Differences :

  • Molecular Weight : 201.02 g/mol (vs. ~200 g/mol for this compound).
  • Thermal Stability : Higher melting point (250°C) due to nitro group rigidity, compared to this compound’s inferred lower stability .
  • Applications : Primarily used in corrosion inhibition, whereas this compound is hypothesized for pharmaceutical applications .

Functional Comparison and Research Findings

Physicochemical Properties

Property This compound (Inferred) Compound A Compound B
Molecular Weight (g/mol) ~200 225.67 201.02
Log S (ESOL) -2.63 -2.47 -1.98
Hydrogen Bond Acceptors 3 4 3
Bioavailability Score 0.55 0.45 0.55

Critical Analysis of Research Limitations

  • Data Gaps : Direct experimental data for this compound are scarce; comparisons rely on structurally analogous compounds .
  • Synthetic Challenges : Halogenated triazines often require toxic reagents (e.g., POCl₃), whereas greener methods for this compound remain understudied .

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